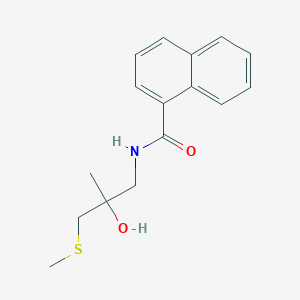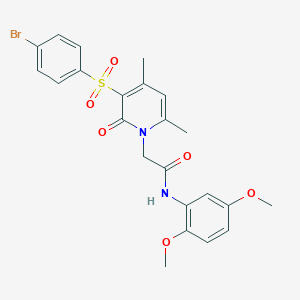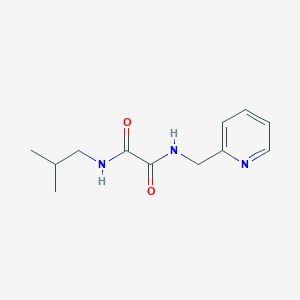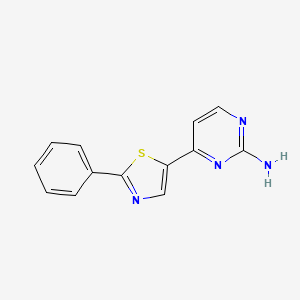
2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide, also known as CP-690,550, is a small-molecule drug that has been developed for the treatment of various autoimmune diseases. It was first synthesized by Pfizer in 2003 and has since undergone extensive scientific research to determine its potential therapeutic applications.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide works by inhibiting the activity of JAKs, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. Specifically, 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide inhibits JAK3, which is predominantly expressed in immune cells. By inhibiting JAK3, 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can reduce the activation and proliferation of immune cells, which can lead to a reduction in inflammation and a decrease in disease activity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide has also been shown to have an acceptable safety profile in these patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide for lab experiments is its specificity for JAK3. This allows researchers to study the role of JAK3 in immune cell function and disease development. However, one limitation of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide is that it may not be effective in all patients with autoimmune diseases. Additionally, long-term use of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide may be associated with an increased risk of infections and other adverse events.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide. One area of interest is the development of new JAK inhibitors that are more selective for specific JAK isoforms. Another area of interest is the investigation of the potential use of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, researchers are exploring the use of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide in combination with other drugs to improve its efficacy and reduce the risk of adverse events.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide involves several steps, starting with the reaction of 4-chlorophenol with 2-(bromomethyl)pyridine to form 2-(4-chlorophenoxy)methylpyridine. This intermediate is then reacted with 2-(pyrrolidin-1-yl)pyrimidine to form the final product, 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide. The synthesis of this compound has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways that contribute to the development of these diseases. By inhibiting JAK activity, 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can reduce inflammation and improve symptoms in patients with these conditions.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-3-5-15(6-4-13)24-12-16(23)20-11-14-7-8-19-17(21-14)22-9-1-2-10-22/h3-8H,1-2,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUNCIDVNVQZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)
![2-(4-Phenyl-thiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2948321.png)

![9-(2,5-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2948325.png)




![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2948334.png)

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2948339.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)